N1-benzyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
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Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzyl group attached to an oxalamide group, which is further connected to a tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl group. This structure includes several functional groups and rings, which can contribute to its chemical properties and reactivity.Physical And Chemical Properties Analysis
This compound has a molecular weight of 349.39 g/mol. It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its topological polar surface area is 87.7 Ų . The exact mass and monoisotopic mass are both 331.15320616 g/mol . It has a rotatable bond count of 4 .Scientific Research Applications
GABAA/Benzodiazepine Receptor Interaction
Compounds related to N1-benzyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide have been studied for their interaction with the GABAA/benzodiazepine receptor. Such compounds demonstrate a range of intrinsic efficacies, showing their potential as new classes of compounds binding to this receptor, which is significant for neurological research and drug development (Tenbrink et al., 1994).
Antibacterial Activity
Research on pyrrolo[3,4-b]quinolin derivatives, which are structurally related, indicates potential antibacterial properties. These compounds have been evaluated for their effectiveness against various bacterial strains, showing promising results in inhibiting bacterial growth, which can be crucial for the development of new antibacterial agents (Largani et al., 2017).
Synthesis and Structural Characterization
Studies have also focused on the synthesis and structural characterization of compounds with pyrrolo[3,2,1-ij]quinoline structures. These research efforts contribute to the understanding of the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry (Faizi et al., 2018).
Sensing Biological Zn(II)
Research on quinoline-derivatized fluoresceins, closely related to N1-benzyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide, shows their application in sensing biological Zn(II). These studies are significant for understanding zinc's role in biological systems and developing sensors for biomedical applications (Nolan et al., 2005).
properties
IUPAC Name |
N-benzyl-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-17-11-15-10-16(9-14-7-4-8-23(17)18(14)15)22-20(26)19(25)21-12-13-5-2-1-3-6-13/h1-3,5-6,9-10H,4,7-8,11-12H2,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKPQIOJPMGTQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4=CC=CC=C4)CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-benzyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide |
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